molecular formula C7H6ClN5O B14897363 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide

4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide

Cat. No.: B14897363
M. Wt: 211.61 g/mol
InChI Key: MEXXJARHQDPKRP-UHFFFAOYSA-N
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Description

4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide is a heterocyclic compound that contains a triazole ring and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 4H-1,2,4-triazole-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, influencing enzyme activity and cellular processes. The pyrrole ring can interact with nucleic acids, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4H-1,2,4-triazol-3-yl)-1H-pyrrole-2-carboxamide is unique due to its combination of a triazole and pyrrole ring, which imparts distinct chemical reactivity and biological activity. This dual-ring structure allows for versatile applications in various scientific fields .

Properties

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

4-chloro-N-(1H-1,2,4-triazol-5-yl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C7H6ClN5O/c8-4-1-5(9-2-4)6(14)12-7-10-3-11-13-7/h1-3,9H,(H2,10,11,12,13,14)

InChI Key

MEXXJARHQDPKRP-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C1Cl)C(=O)NC2=NC=NN2

Origin of Product

United States

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